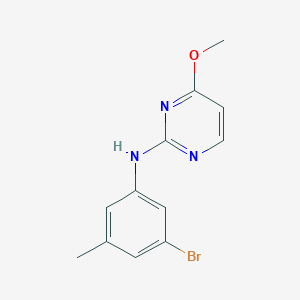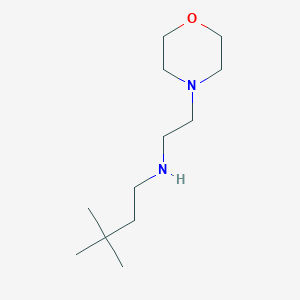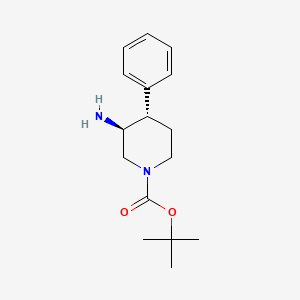
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide
概要
説明
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is a chemical compound with the molecular formula C12H10N4O3S It is known for its unique structure, which includes a nitro group, a pyrazinyl group, and a sulfanyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide typically involves the reaction of 2-nitro-4-aminophenyl acetamide with pyrazine-2-thiol. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the sulfanyl position.
科学的研究の応用
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用機序
The mechanism of action of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazinyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
Uniqueness
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry.
特性
CAS番号 |
55564-28-8 |
|---|---|
分子式 |
C12H10N4O3S |
分子量 |
290.30 g/mol |
IUPAC名 |
N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C12H10N4O3S/c1-8(17)15-10-3-2-9(6-11(10)16(18)19)20-12-7-13-4-5-14-12/h2-7H,1H3,(H,15,17) |
InChIキー |
ZENMVGHHSFRNDV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)SC2=NC=CN=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)


![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)
![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane](/img/structure/B8661097.png)


![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8661116.png)
![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)



